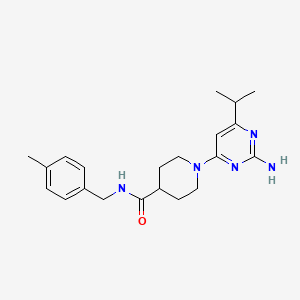

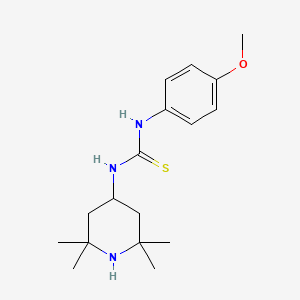

![molecular formula C10H12N4OS B5622023 3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5622023.png)

3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazole derivatives, including 3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine, are of significant interest in medicinal chemistry due to their diverse biological activities. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring, which can be further modified to enhance specific properties or biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, including the use of azides and terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click reaction." Other methods may involve the cyclization of thiosemicarbazides under specific conditions. Although specifics on the synthesis of "3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine" are not directly available, related compounds have been synthesized through variations of these methods, indicating a potentially similar synthetic route could be employed (Vo, 2020).

Molecular Structure Analysis

Triazole derivatives can exhibit various molecular geometries based on their substitution patterns, impacting their chemical reactivity and biological activity. The presence of a methoxybenzylthio group likely influences the electronic distribution and steric hindrance within the molecule, potentially affecting its binding affinity to biological targets. Structural analysis through techniques such as X-ray crystallography or NMR spectroscopy can provide detailed insights into the arrangement of atoms and the molecular conformation (Șahin et al., 2011).

Chemical Reactions and Properties

Triazoles are known for their participation in various chemical reactions, including nucleophilic substitution and addition reactions, due to the electron-rich nature of the triazole ring. The methoxybenzylthio group could engage in S-alkylation or oxidation reactions, modifying the compound's chemical properties and biological activity. These reactions can be leveraged to further derivatize the triazole core for specific applications (Hovsepyan et al., 2014).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure and substitution patterns. The presence of the methoxybenzylthio group likely affects the compound's lipophilicity and solubility in organic solvents or water, which are crucial factors for its application in medicinal chemistry (Ebert et al., 2012).

Safety and Hazards

properties

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-15-9-4-2-8(3-5-9)6-16-10-13-12-7-14(10)11/h2-5,7H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHZFCFGNZPXEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NN=CN2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

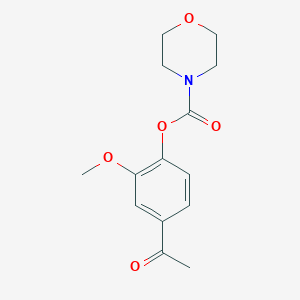

![4-[(5-{1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5621956.png)

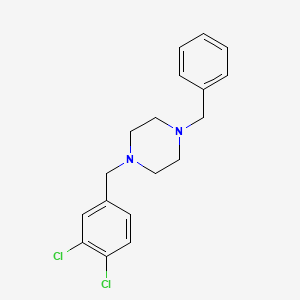

![N-(2-furylmethyl)-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine-1-carboxamide](/img/structure/B5621962.png)

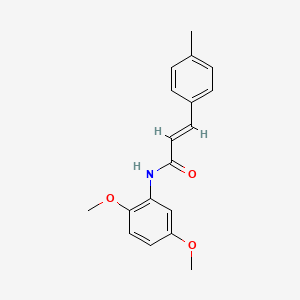

![2-methyl-3-[3-(methylthio)phenyl]-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5621963.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)

![N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621984.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-2-azepanecarboxamide](/img/structure/B5622000.png)

![N-(3-ethylphenyl)-2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5622005.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5622021.png)